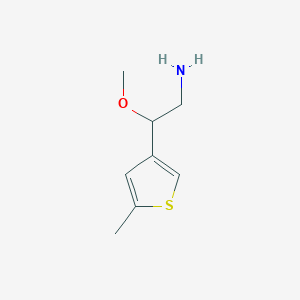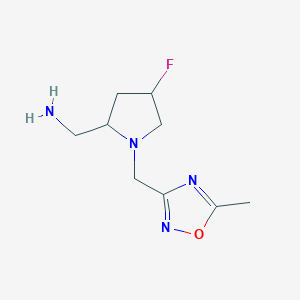
1-(2-Chloro-6-fluorobenzyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6-fluorobenzyl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a 2-chloro-6-fluorobenzyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps One common route starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with a pyrazole derivative under specific conditions to introduce the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-6-fluorobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyrazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups or replace existing ones.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-6-fluorobenzyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-fluorobenzyl alcohol: A related compound with similar structural features but different functional groups.
2-Chloro-6-fluorobenzaldehyde: Another related compound used as an intermediate in various chemical syntheses.
1-(2-Chloro-6-fluorobenzyl)piperazine: A compound with a similar benzyl group but different heterocyclic ring.
Uniqueness
1-(2-Chloro-6-fluorobenzyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of its pyrazole ring and the specific substitution pattern on the benzyl group. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C11H8ClFN2O2 |
|---|---|
Molekulargewicht |
254.64 g/mol |
IUPAC-Name |
1-[(2-chloro-6-fluorophenyl)methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClFN2O2/c12-9-2-1-3-10(13)8(9)6-15-5-7(4-14-15)11(16)17/h1-5H,6H2,(H,16,17) |
InChI-Schlüssel |
WGOTWUUJRWNOKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


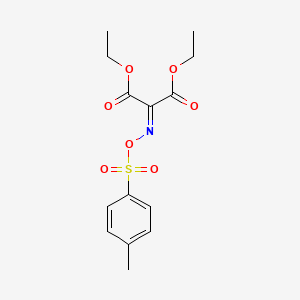
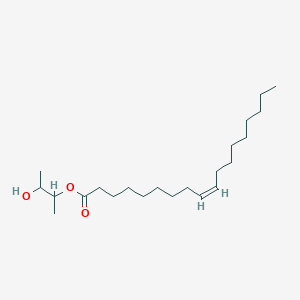
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-methylethan-1-amine](/img/structure/B13335512.png)


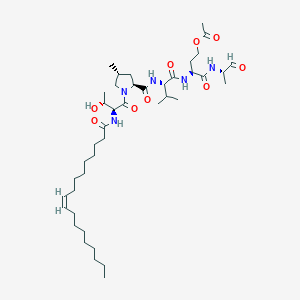
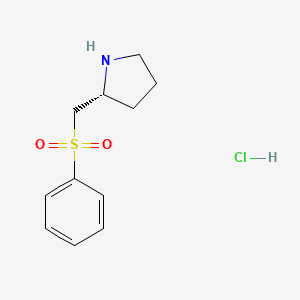

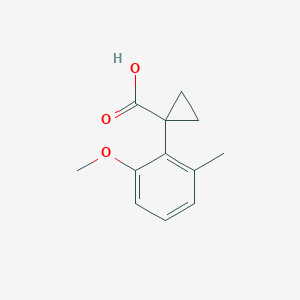
![Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2'-5-methyl-indan-1,3-dione]](/img/structure/B13335551.png)
